molecular formula C13H11N3O3S B11035555 methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B11035555
M. Wt: 289.31 g/mol
InChI Key: VCAZXCJUGTVQAZ-UHFFFAOYSA-N
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Description

Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The benzothiazole and pyrazole moieties are known for their biological activity, and their combination in this compound offers a unique pharmacophore for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS No. 523992-09-8) is a complex organic compound notable for its diverse biological activities. This compound features a benzothiazole ring and a pyrazole moiety, which are known for their pharmacological potential. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C21H18N4O3S
Molecular Weight: 406.46 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors that mediate physiological responses.
  • Antimicrobial Activity : Evidence suggests that it may exhibit antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance, a related compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 6.90 μM to 51.46 μM . The presence of the benzothiazole moiety is associated with enhanced cytotoxicity compared to other structural analogs.

Study 1: Antitubercular Activity

In a study focused on developing anti-tubercular agents, several derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Ra. Among these compounds, those containing benzothiazole structures showed promising results with IC50 values between 1.35 and 2.18 μM . This indicates that this compound could be a candidate for further development as an anti-tubercular agent.

Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of various pyrazole derivatives on human embryonic kidney cells (HEK293). The results demonstrated that most active compounds were non-toxic to human cells while exhibiting significant anticancer activity against selected cancer cell lines . This suggests a favorable safety profile for further clinical exploration.

Data Table

Compound NameTarget PathogenIC50 (μM)Reference
Methyl [1-(1,3-benzothiazol-2-yl)-5-oxo...Mycobacterium tuberculosis1.35 - 2.18
Related Pyrazole DerivativeVarious Cancer Cell Lines6.90 - 51.46

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

methyl 2-[1-(1,3-benzothiazol-2-yl)-5-oxo-4H-pyrazol-3-yl]acetate

InChI

InChI=1S/C13H11N3O3S/c1-19-12(18)7-8-6-11(17)16(15-8)13-14-9-4-2-3-5-10(9)20-13/h2-5H,6-7H2,1H3

InChI Key

VCAZXCJUGTVQAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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